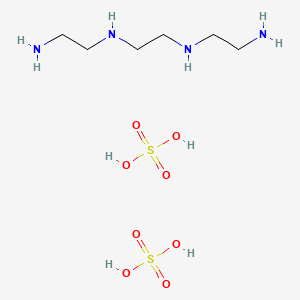
Triethylenetetramine disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylenetetramine disulfate is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂·H₂SO₄. It is a derivative of triethylenetetramine, a copper-selective chelator. This compound is commonly used in the treatment of Wilson’s disease, a genetic disorder that leads to copper accumulation in tissues . It has also shown potential in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylenetetramine disulfate can be synthesized by heating ethylenediamine or ethanolamine with ammonia. The reaction typically involves condensation reactions between chloramines . The product is then separated from the mixture and purified.
Industrial Production Methods
In industrial settings, this compound is produced by heating ethylenediamine or ethanolamine with ammonia under controlled conditions. The resulting mixture is then subjected to purification processes to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylenetetramine disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
Triethylenetetramine disulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical processes.
Biology: It is studied for its potential effects on cellular processes and its role as a copper chelator.
Industry: It is used in various industrial applications, including as a stabilizer and in the production of other chemicals.
Mécanisme D'action
Triethylenetetramine disulfate exerts its effects primarily through its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, which is particularly beneficial in the treatment of Wilson’s disease . Additionally, its telomerase inhibiting and anti-angiogenesis properties contribute to its potential use in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with chelating abilities.
Tetraethylenepentamine: A larger polyamine with multiple chelating sites.
Uniqueness
Triethylenetetramine disulfate is unique due to its specific structure, which allows it to effectively chelate copper ions. Its ability to inhibit telomerase and exhibit anti-angiogenesis properties further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C6H22N4O8S2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H18N4.2H2O4S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h9-10H,1-8H2;2*(H2,1,2,3,4) |
Clé InChI |
JHJMZSFXRNINSD-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


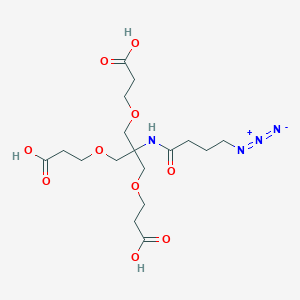
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)


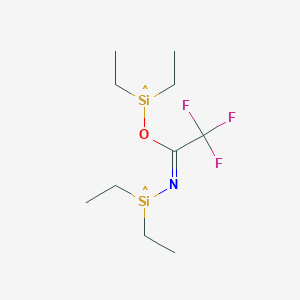

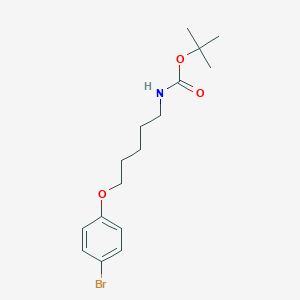

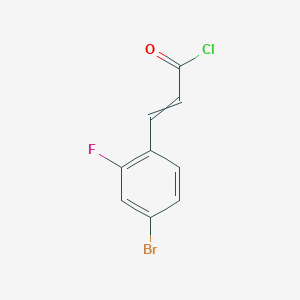

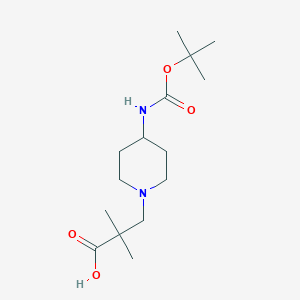
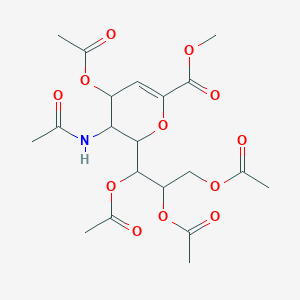
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
